molecular formula C14H8N2O8 B3093463 [4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid CAS No. 124558-60-7

[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid

Cat. No. B3093463
CAS RN: 124558-60-7
M. Wt: 332.22 g/mol
InChI Key: JFYAPOKTGQDQBQ-UHFFFAOYSA-N
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Description

“[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid” is an organic compound that is a derivative of 4,4’-Bipyridine . It is one of several isomers of bipyridine .


Synthesis Analysis

The synthesis of compounds related to “[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid” has been reported in various studies. For instance, a new metal–organic framework (MOF) based on 4,4′-bibenzoic acid-2,2′-sulfone and 4,4’-Bipyridine has been synthesized under solvothermal conditions . Another study reported the preparation of solvates by stirring the bipyridines in carboxylic acids at temperatures between 10 and 30°C .


Molecular Structure Analysis

The molecular structure of 4,4’-Bipyridine, a related compound, has been described as a colorless solid that is soluble in organic solvents . It forms a variety of coordination polymers . The exposed location of the N atoms in 4,4′-bipyridine facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to 2,2′-bipyridine .


Chemical Reactions Analysis

4,4’-Bipyridine is mainly used as a precursor to N,N′-dimethyl-4,4′-bipyridinium . The reducing agent N,N’-bis(trimethylsilyl)-4,4’-bipyridinylidene is produced by the reduction of 4,4’-bipyridine in the presence of trimethylsilyl chloride .


Physical And Chemical Properties Analysis

4,4’-Bipyridine, a related compound, has a melting point of 114 °C and a boiling point of 305 °C . It is a colorless solid that is soluble in organic solvents . The critical relative humidity for the 4,4′-bipyridine anhydrate hydrate interconversion is at 35% at room temperature .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

“[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid” can be used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are crystalline porous materials formed by metal ions or clusters as nodes and organic ligands as links through coordination action or intermolecular interaction . They have been widely used in various fields such as molecule magnetism, electrochemistry, heterogeneous catalysis, gas storage/separation, and photoluminescent material .

Magnetic Materials

The compound can be used in the creation of magnetic materials . Magnetic components made of magnetic materials have the functions of converting, transmitting, processing information, and storing energy, which are an indispensable part of the field of information technology .

Nano Magnetic Materials

“[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid” can also be used in the development of nano magnetic materials . These materials are playing a more important role in the field of information technology .

Magnetorefrigerant Materials

The compound can be used in the synthesis of magnetorefrigerant materials . These materials have attracted more focus due to their energy-efficient and environmentally friendly properties .

Porous Organic Polymers (POPs)

“[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid” can be used in the creation of Porous Organic Polymers (POPs) . POPs with high specific surface areas and porosity, have been reported as promising candidates in many applications .

Heterogeneous Catalyst for Organic Reactions

A Zn-Bp-BTC MOF, where Bp is 4,4’-bipyridine and BTC is 1,3,5-benzene tricarboxylic acid, can be used as a heterogeneous catalyst for mediating organic reactions . This includes the Knoevenagel condensation reaction .

Multi-Component Reaction (MCR) Catalyst

The Zn-Bp-BTC MOF can also be used as a catalyst for multi-component reactions (MCRs) . MCRs with the Zn-Bp-BTC MOF as the catalyst afforded good yields .

Benzimidazole Synthesis

The Zn-Bp-BTC MOF can be used for benzimidazole synthesis . The catalyst was tested for its efficiency in benzimidazole synthesis .

Future Directions

The future directions for “[4,4’-Bipyridine]-2,2’,6,6’-tetracarboxylic acid” and related compounds could involve further exploration of their potential in the synthesis of new metal–organic frameworks (MOFs) and the influence of crystal packing on melting points .

properties

IUPAC Name

4-(2,6-dicarboxypyridin-4-yl)pyridine-2,6-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O8/c17-11(18)7-1-5(2-8(15-7)12(19)20)6-3-9(13(21)22)16-10(4-6)14(23)24/h1-4H,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYAPOKTGQDQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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